molecular formula C36H31ClN4O5 B11668436 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate

4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate

Cat. No.: B11668436
M. Wt: 635.1 g/mol
InChI Key: SPMXQMYQSKHTGC-UHFFFAOYSA-N
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Description

4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate is a complex organic compound that features a combination of pyrazole and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate typically involves a multi-step process. One common approach is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The resulting intermediate is then reacted with 2-chlorobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic systems, such as magnetically separable nanocatalysts, to enhance the efficiency and yield of the synthesis . These methods allow for the production of the compound in high yields and with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the pyrazole rings can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted derivatives with various functional groups.

Scientific Research Applications

4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These actions are mediated through its ability to scavenge free radicals and interact with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate is unique due to its combination of pyrazole and benzoate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C36H31ClN4O5

Molecular Weight

635.1 g/mol

IUPAC Name

[4-[bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C36H31ClN4O5/c1-4-45-30-21-24(19-20-29(30)46-36(44)27-17-11-12-18-28(27)37)33(31-22(2)38-40(34(31)42)25-13-7-5-8-14-25)32-23(3)39-41(35(32)43)26-15-9-6-10-16-26/h5-21,33,38-39H,4H2,1-3H3

InChI Key

SPMXQMYQSKHTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6Cl

Origin of Product

United States

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